molecular formula C15H14FNO B5992314 N-[2-(4-fluorophenyl)ethyl]benzamide

N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B5992314
M. Wt: 243.28 g/mol
InChI Key: CALPWAKBDGJTPG-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 2-(4-fluorophenyl)ethyl group. This structure combines the aromaticity of the benzamide ring with the lipophilic and electron-withdrawing properties of the fluorine atom. Fluorine substitution enhances metabolic stability and bioavailability, making such compounds attractive in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALPWAKBDGJTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the reaction of 4-fluorophenylethylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluorophenylethylamine+benzoyl chlorideThis compound+HCl\text{4-fluorophenylethylamine} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-fluorophenylethylamine+benzoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound can be used as a probe to study biological pathways and interactions involving benzamide derivatives.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-[2-(4-fluorophenyl)ethyl]benzamide with structurally related benzamides:

Compound Name Substituents on Benzamide Core Molecular Weight logP Key Properties
This compound None (parent structure) 243.27* ~3.6† High lipophilicity, metabolic stability
2-Chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide 2-Cl, 4-F 295.71 3.614 Increased halogenation enhances logP and steric effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-OCH₃ 315.35 ~2.8‡ Methoxy groups improve solubility but reduce membrane permeability
THHEB (3,4,5-Trihydroxy analog) 3,4,5-OH 319.29 ~1.5‡ Hydroxyl groups confer antioxidant activity (IC₅₀ = 22.8 μM for DPPH)
Capmatinib 2-F, substituted imidazo-triazine 412.43 N/A Fluorine critical for c-Met inhibition and anticancer activity

*Calculated based on molecular formula (C₁₅H₁₃FNO). †Estimated using analogous data from . ‡Predicted using ChemDraw software.

Key Observations :

  • Halogenation: The addition of Cl and F in 2-chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide increases molecular weight and logP (3.614 vs.
  • Electron-Donating Groups : Rip-B’s methoxy groups lower logP (2.8 vs. ~3.6), improving aqueous solubility but possibly reducing cellular uptake .
  • Antioxidant Activity: THHEB’s hydroxyl groups enable radical scavenging (IC₅₀ = 22.8 μM for DPPH), a property absent in non-hydroxylated analogs like the target compound .
Anticancer Potential
  • Capmatinib (), a fluorinated c-Met inhibitor, demonstrates the role of fluorine in kinase inhibition. Structural alignment suggests this compound could be modified for similar applications .
  • Sigma receptor-binding benzamides () show high tumor uptake, suggesting fluorinated analogs may serve as diagnostic agents .
Antioxidant Capacity
  • THHEB’s hydroxyl groups enable potent antioxidant activity, whereas the target compound’s lack of OH groups limits this function. This underscores the necessity of phenolic substituents for radical scavenging .

Q & A

Q. What are the standard synthetic routes for N-[2-(4-fluorophenyl)ethyl]benzamide, and what reaction conditions are critical for high yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the 2-(4-fluorophenyl)ethylamine intermediate via reductive amination or nucleophilic substitution.
  • Step 2 : Coupling with benzoyl chloride derivatives under basic conditions (e.g., using triethylamine or pyridine) to form the benzamide bond.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key factors include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric precision to avoid unreacted intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with aromatic protons resonating at δ 7.2–8.1 ppm and fluorophenyl signals at δ 6.8–7.1 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., m/z 295.71 for [M+H]⁺).
  • Elemental Analysis : Validates C, H, N, and F content within ±0.3% theoretical values .

Q. What physicochemical properties are critical for solubility and reactivity in biological assays?

  • logP : ~3.6 (indicates moderate lipophilicity, suitable for membrane permeability).
  • Aqueous Solubility : ~0.02 mg/mL (may require DMSO or cyclodextrin-based solubilization for in vitro studies).
  • Hydrogen Bonding : One donor (NH) and two acceptors (C=O, F), influencing protein-binding interactions .

Advanced Research Questions

Q. How can computational modeling predict target interactions and optimize this compound derivatives?

  • Molecular Docking : Simulates binding affinities to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., electron-withdrawing fluorine) with bioactivity.
  • MD Simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales. These methods guide rational design of analogs with enhanced selectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives.
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR when discrepancies arise (e.g., vs. analogs like N-(2-phenylethyl)benzamide) .

Q. How do structural modifications to the benzamide core influence pharmacological activity?

  • Fluorine Substitution : Enhances metabolic stability and bioavailability (4-fluorophenyl vs. phenyl).
  • Ethyl Spacer Length : Shorter chains (e.g., methyl) reduce steric hindrance but may decrease receptor affinity.
  • Heterocyclic Additions : Introducing piperazine or thiadiazole rings (see analogs in ) modulates selectivity for kinase targets .

Q. What experimental designs optimize synthetic yield in multi-step routes?

  • Catalyst Screening : Pd/C or Raney Ni for efficient hydrogenation of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time for amidation steps (e.g., 30 minutes vs. 12 hours conventionally).
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to minimize byproducts .

Methodological Notes

  • Data Interpretation : Cross-validate bioassay results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity).
  • Literature Gaps : Prioritize studies on metabolite identification (e.g., CYP450-mediated oxidation) and enantiomeric purity effects .

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